molecular formula C7H7ClN2O B2922398 Furo[3,2-b]pyridin-7-amine-HCl CAS No. 2105005-52-3

Furo[3,2-b]pyridin-7-amine-HCl

Cat. No.: B2922398
CAS No.: 2105005-52-3
M. Wt: 170.6
InChI Key: PUTFLLAMOPARNC-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-7-amine-HCl is a heterocyclic compound with the molecular formula C7H6N2O. It is a derivative of furo[3,2-b]pyridine, which is a fused ring system containing both furan and pyridine rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-b]pyridin-7-amine-HCl typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furfural in the presence of an acid catalyst to form the furo[3,2-b]pyridine core. Subsequent amination and hydrochloride salt formation yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridin-7-amine-HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted furo[3,2-b]pyridines .

Scientific Research Applications

Furo[3,2-b]pyridin-7-amine-HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridin-7-amine-HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Isoxazolo[5,4-b]pyridin-3-amine
  • 2-(4-Aminophenyl)benzothiazole
  • 5-Amino-4-imidazolecarboxamide
  • 1-Adamantylamine
  • 2-Aminopyridine

Uniqueness

Furo[3,2-b]pyridin-7-amine-HCl is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

furo[3,2-b]pyridin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDKQCREYKJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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